molecular formula C₁₆H₁₁NO₃ B1140209 N-Salicylidene-3-aminocoumarin CAS No. 910217-51-5

N-Salicylidene-3-aminocoumarin

Cat. No. B1140209
CAS RN: 910217-51-5
M. Wt: 265.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Salicylidene-3-aminocoumarin, also known as salicylidene-3-aminocoumarin, is a fluorescent compound that is widely used in scientific research. It has a wide range of applications, including as a fluorescent probe, a fluorescent marker, and a fluorescent dye. Its ability to absorb light and emit light of a different wavelength makes it an ideal tool for imaging and detecting various biological processes.

Scientific Research Applications

Organic and Pharmaceutical Chemistry

3-Aminocoumarins and their derivatives, including N-Salicylidene-3-aminocoumarin, represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis . They have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds .

Biological Evaluation and Fluorescence Study

The synthesis of 3-aminocoumarin derivatives and their biological evaluation and fluorescence study is a significant area of research . The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Antibiofilm Activity

3-Aminocoumarin derivatives have shown significant inhibitory effects on the formation of biofilms, particularly those formed by P. aeruginosa PAO1 . This makes them valuable in the study and treatment of biofilm-related infections .

Anti-Inflammatory Properties

Certain coumarin derivatives, including 3-aminocoumarin, have demonstrated anti-inflammatory properties . For example, one study found that a specific compound effectively inhibited nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells .

Antimicrobial Activities

Coumarin derivatives have been found to exhibit antimicrobial activities against various pathogens . They have been tested against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), yeast (C. albicans), and fungus (A. niger) .

Fluorescent Probes

Coumarin fluorescent probes, including those based on 3-aminocoumarin, have become more and more widely used in biochemistry, environmental protection, and disease prevention . They have been used for the detection of various ions and active oxygen and sulfide .

properties

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXAFCDYVZFKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Salicylidene-3-aminocoumarin

CAS RN

1473-60-5
Record name N-Salicylidene-3-aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?

A1: N-Salicylidene-3-aminocoumarin compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylidene­amino)­coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.